molecular formula C10H17F3N2O2 B1523865 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate CAS No. 1306603-23-5

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate

Cat. No.: B1523865
CAS No.: 1306603-23-5
M. Wt: 254.25 g/mol
InChI Key: GCPHBYPWJAEBTE-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C10H17F3N2O2 and a molecular weight of 254.25 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a pyrrolidinyl group, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 3-(pyrrolidin-1-yl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The carbamate linkage may also play a role in modulating the compound’s activity by influencing its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to other similar compounds. The trifluoroethyl group also enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-pyrrolidin-1-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c11-10(12,13)8-17-9(16)14-4-3-7-15-5-1-2-6-15/h1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHBYPWJAEBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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